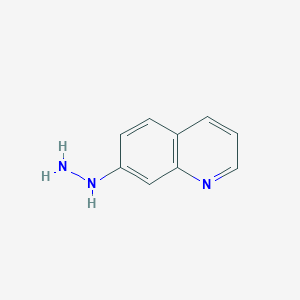

7-Hydrazinylquinoline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

quinolin-7-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-12-8-4-3-7-2-1-5-11-9(7)6-8/h1-6,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGSIFNFGXGLCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)NN)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 7 Hydrazinylquinoline

Established Synthetic Pathways for 7-Hydrazinylquinoline Core

The construction of the this compound core predominantly relies on the functionalization of pre-existing quinoline (B57606) structures. These approaches can be broadly categorized into direct substitution methods and multi-step synthetic sequences.

Nucleophilic Aromatic Substitution Strategies

A cornerstone in the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This powerful method involves the displacement of a leaving group, typically a halogen, from the quinoline ring by a nucleophile, in this case, hydrazine (B178648).

The most direct route to this compound involves the reaction of a 7-halogenated quinoline, such as 7-chloroquinoline (B30040) or 7-bromoquinoline (B152726), with hydrazine hydrate (B1144303). This reaction proceeds via the classical addition-elimination mechanism characteristic of SNAr reactions. The electron-withdrawing effect of the quinoline nitrogen atom activates the ring towards nucleophilic attack, facilitating the substitution.

The general reaction scheme is as follows:

Where X represents a halogen (e.g., Cl, Br).

Detailed experimental procedures often involve heating the 7-haloquinoline with an excess of hydrazine hydrate, sometimes in the presence of a solvent. The reaction conditions, including temperature and reaction time, are crucial for achieving optimal yields and minimizing side reactions. For instance, the synthesis of the analogous 7-chloro-4-hydrazinoquinoline (B1583878) is a well-documented process that provides a basis for understanding the conditions required for substitution at the 7-position nih.govresearchgate.net.

The position of the halogen atom on the quinoline ring significantly influences the facility of nucleophilic aromatic substitution. The electron distribution within the quinoline ring system dictates that the C2 and C4 positions are generally more activated towards nucleophilic attack than the positions on the benzene (B151609) ring moiety (C5, C6, C7, and C8). This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer-like intermediate formed during the reaction.

Consequently, displacing a halogen at the 7-position is typically more challenging than at the 4-position and may require more forcing reaction conditions. The regioselectivity of the reaction becomes a critical consideration when multiple halogens are present on the quinoline ring. In such cases, the more activated position will preferentially undergo substitution. For a di-halogenated quinoline with halogens at both the 4- and 7-positions, nucleophilic attack by hydrazine would be expected to occur predominantly at the 4-position.

Multi-Step Synthesis from Substituted Quinolines

In cases where direct hydrazinolysis of a 7-haloquinoline is not feasible or provides low yields, multi-step synthetic sequences can be employed. These routes may involve the initial synthesis of a quinoline ring with a suitable functional group at the 7-position, which can then be converted to a hydrazine group.

One potential, though less common, approach could involve the reduction of a 7-nitroquinoline (B188568) derivative to the corresponding 7-aminoquinoline, followed by diazotization and subsequent reduction to the hydrazine. However, this multi-step process is generally less efficient than the direct nucleophilic substitution of a haloquinoline.

Optimization of Reaction Conditions and Yield Enhancement

To maximize the efficiency of the synthesis of this compound, careful optimization of the reaction conditions is paramount. Key parameters that can be adjusted include the choice of solvent, temperature, and reaction time.

Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent can have a profound impact on the rate and selectivity of nucleophilic aromatic substitution reactions. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetonitrile, are often favored for SNAr reactions libretexts.orgwfu.edu. These solvents are effective at solvating the cationic counter-ion of the nucleophile, thereby increasing the nucleophilicity of the hydrazine.

In contrast, polar protic solvents, such as water and alcohols, can solvate the nucleophile through hydrogen bonding, which can decrease its reactivity libretexts.orglibretexts.org. However, in some cases, the use of an alcohol like ethanol (B145695) or isopropanol (B130326) as a solvent for the reaction of haloquinolines with hydrazine has been reported, suggesting that a balance of solubility and reactivity is key thieme-connect.de. The optimal solvent is one that allows for good solubility of the reactants while facilitating the desired reaction pathway.

The following table summarizes the general effects of different solvent classes on SNAr reactions:

| Solvent Type | Examples | Effect on SNAr Reaction Rate | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Generally increases rate | Solvates the cation, increasing the "nakedness" and reactivity of the nucleophile. |

| Polar Protic | Water, Ethanol, Methanol | Can decrease rate | Solvates the nucleophile through hydrogen bonding, reducing its nucleophilicity. |

| Nonpolar | Toluene, Hexane | Generally slow or no reaction | Poor solubility of ionic nucleophiles. |

By carefully selecting the appropriate synthetic strategy and optimizing the reaction conditions, this compound can be prepared efficiently, providing a crucial building block for the development of new chemical entities with potential therapeutic applications.

Temperature and Pressure Control in Hydrazination Protocols

The temperature and pressure at which the hydrazination reaction is conducted are critical parameters that significantly influence the reaction rate, yield, and purity of the resulting this compound. Precise control over these conditions is essential to ensure the desired outcome and minimize the formation of byproducts.

Higher temperatures generally accelerate the rate of reaction by providing the necessary activation energy for the nucleophilic substitution to occur. However, excessively high temperatures can lead to the decomposition of both the hydrazine reactant and the desired product. Furthermore, elevated temperatures can promote side reactions, such as the formation of di-substituted products or other impurities. The reaction is typically carried out at elevated temperatures, often under reflux conditions, to ensure a reasonable reaction rate.

Pressure is another important factor, particularly when the reaction is performed in a sealed vessel. Conducting the reaction under elevated pressure can help to maintain the hydrazine reactant in the liquid phase, especially at temperatures above its boiling point. This ensures a higher concentration of the nucleophile in the reaction mixture, which can lead to increased reaction rates and improved yields. However, the use of high pressure requires specialized equipment and careful handling to ensure safety.

The optimal temperature and pressure for the synthesis of this compound are interdependent and are also influenced by the choice of solvent and the specific 7-haloquinoline precursor used. The following table provides a hypothetical representation of how these parameters might be varied to optimize the synthesis.

| Entry | Precursor | Solvent | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) |

| 1 | 7-Chloroquinoline | Ethanol | 80 | 1 | 12 | 65 |

| 2 | 7-Chloroquinoline | Ethanol | 100 | 2 | 8 | 75 |

| 3 | 7-Bromoquinoline | n-Butanol | 120 | 1 | 6 | 85 |

| 4 | 7-Bromoquinoline | n-Butanol | 140 | 3 | 4 | 90 |

Catalyst Application in this compound Synthesis

One common type of catalyst used in similar nucleophilic aromatic substitution reactions is a phase-transfer catalyst. These catalysts, such as quaternary ammonium (B1175870) salts, can facilitate the transfer of the hydrazine nucleophile from an aqueous phase to the organic phase where the 7-haloquinoline is dissolved. This increases the effective concentration of the nucleophile in the vicinity of the substrate, thereby accelerating the reaction.

In some instances, transition metal catalysts, such as palladium or copper complexes, can be employed. These catalysts typically operate through a different mechanism, often involving oxidative addition and reductive elimination steps. For the synthesis of this compound, a palladium-catalyzed cross-coupling reaction between a 7-haloquinoline and a protected hydrazine equivalent could be a viable, albeit more complex, alternative.

The choice of catalyst depends on several factors, including the reactivity of the substrate, the desired reaction conditions, and cost considerations. The following table illustrates the potential impact of different catalysts on the synthesis of this compound from 7-chloroquinoline.

| Entry | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | None | Ethanol | 100 | 12 | 70 |

| 2 | Tetrabutylammonium bromide | Ethanol/Water | 80 | 8 | 85 |

| 3 | Pd(OAc)₂/BINAP | Toluene | 110 | 6 | 92 |

Scalable Synthetic Approaches for Bulk Production

The transition from a laboratory-scale synthesis to the bulk production of this compound necessitates careful consideration of several factors to ensure a safe, efficient, and cost-effective process. Key aspects of a scalable synthetic approach include the selection of appropriate starting materials, optimization of reaction conditions, and implementation of robust purification methods.

For large-scale production, the choice of the 7-haloquinoline precursor is critical. While 7-bromoquinoline may offer higher reactivity, 7-chloroquinoline is often more readily available and less expensive, making it a more economically viable starting material for bulk synthesis. The use of hydrazine hydrate is standard, but its handling on a large scale requires stringent safety protocols due to its toxicity and potential for explosive decomposition.

Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for maximizing throughput and minimizing energy consumption. In a large-scale setting, even small improvements in yield or reductions in reaction time can translate to significant cost savings. The use of flow chemistry reactors, as opposed to traditional batch reactors, can offer advantages in terms of heat and mass transfer, leading to better control over the reaction and potentially higher yields and purity.

Purification of the final product on a large scale often involves crystallization or distillation. The choice of solvent for crystallization is critical to ensure high recovery of the pure product. The scalability of the chosen purification method must be assessed to ensure it can be implemented efficiently in a production environment.

The following table outlines a comparison of a batch versus a flow chemistry approach for the scalable synthesis of this compound.

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

| Reactor Type | Large stirred tank reactor | Microreactor or packed-bed reactor |

| Heat Transfer | Limited by surface area to volume ratio | Excellent, high surface area to volume ratio |

| Mass Transfer | Can be inefficient, leading to local concentration gradients | Highly efficient, rapid mixing |

| Safety | Potential for thermal runaway with exothermic reactions | Inherently safer due to small reaction volume |

| Scalability | Scaling up can be challenging | Readily scalable by numbering up reactors |

| Productivity | Lower productivity per unit volume | Higher productivity per unit volume |

Chemical Reactivity and Derivatization Strategies of 7 Hydrazinylquinoline

Hydrazone Formation and Schiff Base Chemistry

The reaction of a primary amine with an aldehyde or a ketone results in the formation of an imine, commonly known as a Schiff base. researchgate.netnih.gov Hydrazones are a specific class of imines formed from the reaction of hydrazines with aldehydes or ketones, containing the characteristic R₁R₂C=NNH₂ functional group. wikipedia.org The nucleophilic nitrogen atom of the hydrazinyl moiety in 7-hydrazinylquinoline readily attacks the electrophilic carbonyl carbon of aldehydes and ketones, leading to the formation of a C=N double bond. This condensation reaction is a robust and widely used method for derivatizing this compound.

The condensation of this compound with various carbonyl compounds is a straightforward method for synthesizing 7-quinolylhydrazones. The reaction typically proceeds by mixing the reactants in a suitable solvent, often with acid catalysis, to facilitate the dehydration step. nih.gov The resulting hydrazones are often stable, crystalline solids.

This compound and its derivatives react efficiently with a wide range of both aliphatic and aromatic aldehydes and ketones. The reaction involves the nucleophilic addition of the terminal amino group of the hydrazine (B178648) to the carbonyl carbon, followed by the elimination of a water molecule to form the hydrazone. wikipedia.org

For instance, aromatic hydrazones of 7-hydrazino-8-hydroxyquinoline have been synthesized by reacting it with various aromatic aldehydes. researchgate.net These aldehydes can be functionalized with different electron-donating or electron-withdrawing substituents, which can influence the electronic properties and subsequent reactivity of the resulting hydrazone. researchgate.net Similarly, 2-hydrazinoquinoline (B107646) has been condensed with various aromatic aldehydes and ketones to produce the corresponding azomethines (a class of compounds that includes hydrazones). uobaghdad.edu.iq The reaction of 7-chloro-4-hydrazinylquinoline with aromatic aldehydes is a key step in the synthesis of more complex heterocyclic structures. researchgate.net

The general reaction scheme for the formation of hydrazones from this compound and various carbonyl compounds is presented below.

Table 1: Examples of Hydrazone Formation with Aliphatic and Aromatic Carbonyls

| This compound Reactant | Carbonyl Reactant | Resulting Hydrazone Structure |

| This compound | Benzaldehyde | (E/Z)-1-benzylidene-2-(quinolin-7-yl)hydrazine |

| This compound | Acetophenone | (E/Z)-1-(1-phenylethylidene)-2-(quinolin-7-yl)hydrazine |

| This compound | Propanal | (E/Z)-1-propylidene-2-(quinolin-7-yl)hydrazine |

| 7-Chloro-4-hydrazinylquinoline | 4-Chlorobenzaldehyde | (E/Z)-1-(4-chlorobenzylidene)-2-(7-chloroquinolin-4-yl)hydrazine |

The reactivity of this compound extends to condensation with heteroaromatic aldehydes and ketones. These reactants introduce an additional heterocyclic moiety into the final hydrazone structure, which can significantly alter its chemical and physical properties. The fundamental reaction mechanism remains the same as with aliphatic and aromatic carbonyls.

Examples of such reactions include the condensation of hydrazides with pyridine-2-carboxaldehyde to form acylhydrazones. nih.gov While this specific example does not use this compound itself, it demonstrates the general principle that heteroaromatic aldehydes are suitable substrates for hydrazone formation. The lone pair of electrons on the heteroatom (e.g., nitrogen in pyridine) can influence the electrophilicity of the carbonyl carbon and the stability of the resulting hydrazone.

Table 2: Examples of Hydrazone Formation with Heteroaromatic Carbonyls

| This compound Reactant | Carbonyl Reactant | Resulting Hydrazone Structure |

| This compound | Pyridine-2-carboxaldehyde | (E/Z)-1-(pyridin-2-ylmethylene)-2-(quinolin-7-yl)hydrazine |

| This compound | Thiophene-2-carboxaldehyde | (E/Z)-1-(thiophen-2-ylmethylene)-2-(quinolin-7-yl)hydrazine |

| This compound | Furan-2-carboxaldehyde | (E/Z)-1-(furan-2-ylmethylene)-2-(quinolin-7-yl)hydrazine |

| This compound | 1-Methyl-1H-pyrrole-2-carboxaldehyde | (E/Z)-1-((1-methyl-1H-pyrrol-2-yl)methylene)-2-(quinolin-7-yl)hydrazine |

The carbon-nitrogen double bond (C=N) in hydrazones is subject to geometric isomerism, resulting in the formation of E (entgegen) and Z (zusammen) isomers. studymind.co.uk This isomerism arises from the restricted rotation around the C=N bond. studymind.co.uk The relative stability and population of the E and Z isomers depend on several factors, including steric hindrance between the substituents on the C and N atoms and the potential for intramolecular hydrogen bonding. nih.govresearchgate.net

For hydrazones derived from this compound, the substituents on the imine carbon are determined by the starting aldehyde or ketone, while the quinolinyl group is on the N₂ nitrogen. The E isomer, where the larger or higher-priority groups are on opposite sides of the double bond, is often thermodynamically more stable due to reduced steric clash. researchgate.net However, the Z isomer can be stabilized by intramolecular hydrogen bonds in certain cases. nih.gov The interconversion between E and Z isomers can occur, though it is often slow, and the reaction may yield a mixture of both isomers. mdpi.comchemtube3d.com The specific isomer or the ratio of isomers formed can be influenced by reaction conditions such as solvent and temperature.

The rate and equilibrium of hydrazone formation are influenced by the electronic and steric properties of both the this compound derivative and the carbonyl reactant.

Electronic Effects: Electron-withdrawing groups on the carbonyl reactant increase the electrophilicity of the carbonyl carbon, generally leading to a faster reaction rate. Conversely, electron-donating groups decrease the reactivity of the carbonyl compound. In the case of the hydrazine, the nucleophilicity of the terminal amine is crucial. Aromatic hydrazines are typically more reactive toward carbonyls than hydrazides, where the lone pair on the nitrogen adjacent to the carbonyl group is delocalized by resonance. nih.gov The electronic nature of substituents on the quinoline (B57606) ring of this compound can also modulate the nucleophilicity of the hydrazinyl group.

Steric Effects: Steric hindrance around the carbonyl group or the hydrazinyl moiety can significantly slow down the rate of condensation. Bulky substituents on the aldehyde or ketone (especially ketones compared to aldehydes) can impede the approach of the nucleophilic hydrazine.

pH of the Medium: The reaction is typically acid-catalyzed. Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, at very low pH, the hydrazine nucleophile can be protonated, rendering it unreactive. Therefore, the reaction rate is often maximal in a mildly acidic medium.

Condensation Reactions with Aldehydes and Ketones

Cyclization Reactions and Heterocyclic Ring Annulation

The hydrazinyl group of this compound is a key functional handle for the construction of fused heterocyclic rings onto the quinoline scaffold. These intramolecular or intermolecular cyclization reactions, often following an initial condensation, lead to the formation of polycyclic heteroaromatic systems like pyrazoloquinolines and triazoloquinolines.

The reaction of a this compound derivative, such as 7-chloro-4-hydrazinylquinoline, with compounds containing two electrophilic centers can lead to the formation of a new five-membered ring. For example, condensation with β-dicarbonyl compounds or their equivalents can yield pyrazolo[4,3-c]quinolines. researchgate.netresearchgate.net This process involves an initial hydrazone formation followed by an intramolecular cyclization and dehydration or elimination. The reaction of 7-chloro-4-hydrazinylquinoline with various butadienes has also been used to synthesize novel pyrazole derivatives. researchgate.net

Another important class of fused heterocycles, the researchgate.netresearchgate.netmdpi.comtriazolo[4,3-a]quinolines, can be synthesized from 2-hydrazinylquinoline precursors. uobaghdad.edu.iq These reactions involve cyclocondensation with reagents that provide a single carbon atom, such as carboxylic acids or orthoesters. uobaghdad.edu.iq For instance, reacting 2-hydrazinoquinoline with formic acid or acetic acid leads to the corresponding triazolo[4,3-a]quinoline derivatives. uobaghdad.edu.iq A similar strategy using nitroalkanes in polyphosphoric acid has also been developed to afford these fused triazole systems. nih.govnih.gov Furthermore, diazotization of 2-hydrazinoquinoline can lead to the formation of a fused tetrazole ring, yielding tetrazolo[1,5-a]quinoline. uobaghdad.edu.iq

These ring annulation strategies significantly expand the chemical diversity of quinoline-based compounds, providing access to rigid, planar polycyclic systems with distinct electronic and steric properties.

Redox Chemistry of the Hydrazinyl Functionality

The hydrazinyl group in this compound can be readily oxidized. The specific product depends on the oxidant and reaction conditions.

Formation of Azo Compounds: Mild oxidation can lead to the formation of a symmetrical azo compound, (E)-1,2-di(quinolin-7-yl)diazene, through oxidative dimerization. This transformation is a common reaction for arylhydrazines and can be achieved using various oxidizing agents, including air (O2), tert-butyl nitrite, or metal-based catalysts. rsc.orgacs.orgwikipedia.org

Generation of Aryl Radicals: In the presence of a catalytic amount of molecular iodine and air, arylhydrazines can be oxidized to generate aryl radicals. nih.govacs.org This process applied to this compound would produce a quinolin-7-yl radical. This reactive intermediate can then be trapped by other species in the reaction mixture, enabling C-C or C-heteroatom bond formation at the 7-position of the quinoline ring.

Electrochemical Oxidation: The electrochemical oxidation of hydrazines is a well-studied process that typically results in the formation of dinitrogen (N2) gas and the release of protons and electrons. acs.orgacs.orgtandfonline.com At an electrode surface, this compound can be oxidized, ultimately leading to its conversion to quinoline through the loss of the nitrogen moiety. amphoteros.comox.ac.uk

The N-N bond of the hydrazinyl group is susceptible to reductive cleavage. This reaction is a valuable synthetic tool for converting the hydrazinyl functionality into an amino group. The reduction of this compound yields 7-aminoquinoline. A variety of reducing conditions can accomplish this transformation, including:

Dissolving Metal Reduction: Reagents such as sodium in liquid ammonia provide the necessary electrons to cleave the N-N sigma bond. rsc.org

Catalytic Hydrogenation: The use of hydrogen gas (H2) with a metal catalyst, such as Raney nickel or palladium on carbon (Pd/C), can effectively reduce the hydrazinyl group. rsc.orgsemanticscholar.orgresearchgate.net Care must be taken with this method, as prolonged reaction times or harsh conditions could also lead to the reduction of the quinoline ring itself.

Chemical and Photochemical Cleavage: Other methods, including the use of samarium(II) iodide or visible-light photocatalysis, have also been developed for the mild cleavage of N-N bonds in hydrazine derivatives. rsc.orgnih.govacs.org

Nucleophilic Reactivity Beyond Condensation Reactions

The terminal nitrogen of the hydrazinyl group is highly nucleophilic and can participate in reactions other than condensation with carbonyls. This reactivity allows for the straightforward synthesis of stable N-substituted derivatives.

Acylation and Sulfonylation: this compound reacts readily with acylating agents (e.g., acetyl chloride, acetic anhydride) and sulfonylating agents (e.g., p-toluenesulfonyl chloride) in the presence of a base. These reactions typically occur at the terminal nitrogen (-NH2) to form the corresponding N'-acyl- or N'-sulfonyl-7-hydrazinylquinoline derivatives (hydrazides). These hydrazides are often stable, crystalline solids and serve as important intermediates for further synthesis.

Nucleophilic Substitution: The hydrazinyl group can act as a potent nucleophile in substitution reactions, displacing leaving groups from alkyl or aryl halides. For example, it can participate in nucleophilic aromatic substitution (SNAr) reactions with highly electron-deficient aromatic rings. This reactivity provides a pathway for linking the this compound unit to other molecular scaffolds through a stable N-C bond. mdpi.com

Influence of Substituents on Quinoline Ring on Hydrazinyl Reactivity

A systematic and quantitative study detailing the influence of various substituents on the quinoline ring on the reactivity of the 7-hydrazinyl group is not extensively documented in publicly available literature. However, based on established principles of physical organic chemistry and studies on substituted quinolines and other heterocyclic systems, a qualitative understanding of these effects can be formulated. The reactivity of the hydrazinyl group (-NHNH2), which is primarily nucleophilic in nature due to the lone pair of electrons on the terminal nitrogen atom, is expected to be significantly modulated by the electronic properties of substituents on the quinoline ring.

The electronic influence of a substituent on the quinoline ring can be broadly categorized into two types of effects:

Inductive Effects (I): These are transmitted through the sigma (σ) bonds and are dependent on the electronegativity of the substituent. Electron-withdrawing groups (EWGs) exert a negative inductive effect (-I), pulling electron density away from the ring, while electron-donating groups (EDGs) have a positive inductive effect (+I), pushing electron density into the ring.

Resonance Effects (R or M): These are transmitted through the pi (π) system of the aromatic ring. EWGs with multiple bonds (e.g., -NO2, -CN, -C=O) typically have a negative resonance effect (-R), withdrawing electron density from the ring. Substituents with lone pairs of electrons (e.g., -NH2, -OH, -OCH3) usually exert a positive resonance effect (+R), donating electron density to the ring.

Effect of Electron-Donating Groups (EDGs):

Electron-donating groups, such as alkyl (-R), alkoxy (-OR), and amino (-NR2) groups, are expected to increase the electron density on the quinoline ring. This increased electron density will be partially delocalized onto the 7-hydrazinyl group, thereby enhancing the nucleophilicity of the terminal nitrogen atom. Consequently, the presence of an EDG on the quinoline ring is predicted to increase the reactivity of this compound in reactions where it acts as a nucleophile, such as in the formation of hydrazones with aldehydes and ketones. The strength of this effect would depend on the position of the EDG relative to the hydrazinyl group. For instance, an EDG at a position that allows for direct resonance donation to the 7-position would have a more pronounced effect.

Effect of Electron-Withdrawing Groups (EWGs):

Conversely, electron-withdrawing groups, such as nitro (-NO2), cyano (-CN), and halogens (-F, -Cl, -Br), are expected to decrease the electron density on the quinoline ring. This will lead to a reduction in the electron density on the 7-hydrazinyl group, making it less nucleophilic. As a result, the presence of an EWG on the quinoline ring is predicted to decrease the reactivity of this compound in nucleophilic reactions. Strongly electron-withdrawing substituents are known to decrease the electron density on the ring nitrogen in quinoline, making the molecule less prone to electrophilic attack, and a similar effect can be anticipated for the exocyclic hydrazinyl group. acs.org

The following table provides a qualitative prediction of the influence of hypothetical substituents at various positions on the quinoline ring on the reactivity of the 7-hydrazinyl group.

| Position of Substituent | Type of Substituent | Expected Effect on Hydrazinyl Reactivity | Rationale |

| 6 | Electron-Donating (e.g., -OCH3) | Increase | The +R effect of the methoxy group increases electron density in the ring, enhancing the nucleophilicity of the hydrazinyl group. |

| 6 | Electron-Withdrawing (e.g., -NO2) | Decrease | The strong -I and -R effects of the nitro group significantly reduce the electron density of the ring and the hydrazinyl group. |

| 8 | Electron-Donating (e.g., -CH3) | Moderate Increase | The +I effect of the methyl group increases electron density, though the effect might be less pronounced than a +R group at position 6. |

| 8 | Electron-Withdrawing (e.g., -Cl) | Moderate Decrease | The -I effect of the chloro group withdraws electron density, reducing the nucleophilicity of the hydrazinyl group. |

| 5 | Electron-Donating (e.g., -NH2) | Increase | The strong +R effect of the amino group enhances the overall electron density of the quinoline system. |

| 5 | Electron-Withdrawing (e.g., -CN) | Decrease | The -I and -R effects of the cyano group decrease the electron density available to the hydrazinyl moiety. |

It is important to note that this table is based on theoretical principles, and the actual reactivity would need to be confirmed through experimental studies, such as kinetic analysis of reactions involving substituted this compound derivatives.

Spectroscopic Characterization for Structural and Mechanistic Elucidation of 7 Hydrazinylquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds. For 7-hydrazinylquinoline and its derivatives, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques are instrumental in assigning proton and carbon signals and establishing structural connectivity. researchgate.netsavemyexams.com

Proton NMR (¹H NMR) Chemical Shift Analysis of Quinoline (B57606) and Hydrazinyl Protons

In the ¹H NMR spectra of this compound derivatives, the aromatic protons of the quinoline ring typically appear in the downfield region, generally between δ 7.0 and 8.8 ppm. sci-hub.se The specific chemical shifts and splitting patterns are influenced by the substitution pattern on the quinoline ring. For instance, in some quinolyl hydrazones, the proton at position 5 of the quinoline moiety is shifted downfield to around δ 9.0 ppm and appears as a singlet. derpharmachemica.com The hydrazinyl protons (–NH and –NH₂) often present as broad singlets. For example, the hydrazine (B178648) NH₂ protons in 8-hydrazinylquinoline (B174681) have been observed as a multiplet at δ 8.82 ppm. In another case, the hydrazinyl protons of this compound appear as broad singlets in the range of δ 3.5–4.0 ppm. The NH proton in quinolyl hydrazones can be observed even further downfield, between δ 13.0 and 14.0 ppm, as a singlet. sci-hub.se

The chemical shifts of the quinoline protons are sensitive to substituent effects and intermolecular interactions, such as π-π stacking. uncw.eduuncw.edu Concentration-dependent chemical shifts have been observed for quinoline derivatives, indicating self-association in solution. uncw.eduuncw.edu

Table 1: Representative ¹H NMR Chemical Shifts for Protons in this compound Derivatives

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Aromatic (Quinoline) | 7.0 - 8.8 | m | sci-hub.se |

| H-5 (Quinoline) | ~9.0 | s | derpharmachemica.com |

| Hydrazinyl (-NH₂) | 3.5 - 4.0 | br s |

Carbon-13 NMR (¹³C NMR) Spectral Assignments

The ¹³C NMR spectra of quinoline derivatives display signals over a wide range, typically from δ 100 to 160 ppm for the aromatic carbons. sci-hub.selibretexts.org The chemical shifts of the carbon atoms in the quinoline ring are influenced by the electronic effects of the substituents. For instance, in quinoline-sulphonamide derivatives, the carbon signals have been extensively assigned using various NMR techniques. researchgate.net In quinolyl hydrazones, the hydrazone carbon (C=N) is typically observed in the most downfield region, around δ 160 ppm. sci-hub.se The other aromatic carbons of the quinoline ring appear between δ 100 and 152 ppm. sci-hub.se

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Carbon Type | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Aromatic (Quinoline) | 100 - 152 | sci-hub.se |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of proton and carbon signals and for establishing the connectivity within the molecule. ijpsdronline.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. ijpsdronline.commdpi.com It is used to identify adjacent protons in the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). ijpsdronline.commdpi.com This technique is essential for assigning the carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). ijpsdronline.commdpi.com This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as the quinoline ring and the hydrazinyl side chain. ijpsdronline.com

The combined use of these 2D NMR techniques allows for a complete and detailed structural elucidation of this compound and its derivatives. ijpsdronline.commassey.ac.nz

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org

Identification of Characteristic Vibrational Bands (N-H, C=N, C=C Aromatic)

The IR spectra of this compound and its derivatives exhibit characteristic absorption bands that confirm the presence of key functional groups.

N-H Stretching: The N-H stretching vibrations of the hydrazinyl group typically appear in the region of 3200–3400 cm⁻¹. For example, in a derivative, 7-chloro-4-[(E)-N′-(4-fluorobenzylidene)hydrazinyl]quinoline monohydrate, the N-H stretch is observed at 3232 cm⁻¹. nih.gov

C=N Stretching: The C=N stretching vibration of the quinoline ring is often found in the range of 1500–1650 cm⁻¹. arabjchem.orgvulcanchem.com In quinolyl hydrazones, a strong band around 1605 cm⁻¹ is attributed to the C=N stretching of the imine linkage. sci-hub.se

C=C Aromatic Stretching: The stretching vibrations of the aromatic carbon-carbon bonds in the quinoline ring typically appear as a series of bands in the 1450–1600 cm⁻¹ region. sci-hub.searabjchem.org For instance, strong bands observed at approximately 1605 cm⁻¹ and 1571 cm⁻¹ in quinolyl hydrazones correspond to aromatic C=C stretching. sci-hub.se

Other notable bands include C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and various bending vibrations. mdpi.compressbooks.pub

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Hydrazinyl (-NH) | Stretching | 3200 - 3400 | nih.gov |

| Imine/Quinoline (C=N) | Stretching | 1500 - 1650 | sci-hub.searabjchem.orgvulcanchem.com |

Conformational Insights from IR Spectra

In some cases, the orientation of substituents on the quinoline ring can be inferred from the IR spectrum. For example, in self-assembled monolayers of a quinoline derivative, the orientation of the quinoline ring relative to a substrate was evaluated by comparing the reflection-absorption IR spectrum with the transmission spectrum. ntu.edu.sg While detailed conformational analysis often requires more advanced computational methods, IR spectroscopy provides valuable preliminary data.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structural features of this compound and its derivatives. It provides insights into the elemental composition and fragmentation pathways, which are essential for confirming the identity of newly synthesized compounds.

Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., ESI-MS, HRMS)

Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are powerful tools for the analysis of this compound. ESI is a soft ionization technique suitable for polar and thermally labile molecules, producing protonated molecules such as [M+H]+. uni-saarland.dechromsoc.jp HRMS provides highly accurate mass measurements, allowing for the determination of elemental compositions and distinguishing between compounds with the same nominal mass. researchgate.netbeilstein-journals.orgacs.org

For the parent compound, this compound (C₉H₉N₃), the expected molecular ion peak [M]+• would be observed at an m/z (mass-to-charge ratio) of 159.08. The fragmentation of the molecular ion is influenced by the structure of the molecule, with bond cleavages often occurring at the weakest points. uni-saarland.deyoutube.com Common fragmentation patterns for organic molecules include the loss of small, stable neutral molecules or radicals. uni-saarland.delibretexts.org In the case of this compound derivatives, such as hydrazones formed by reaction with aldehydes, fragmentation may involve cleavage of the hydrazone linkage. researchgate.net

Table 1: Illustrative ESI-MS Data for a Hypothetical this compound Derivative

| Fragment Ion | Proposed Structure/Loss | Calculated m/z |

| [M+H]⁺ | Protonated Molecular Ion | Varies |

| [M-NH₂]⁺ | Loss of amino radical | Varies |

| [M-N₂H₃]⁺ | Loss of hydrazinyl radical | Varies |

| [C₉H₇N]⁺ | Quinoline core | 129.06 |

This table is for illustrative purposes. Actual fragmentation depends on the specific derivative and instrument conditions.

High-resolution mass spectrometry has been instrumental in confirming the structures of various quinoline derivatives, including those synthesized from 7-chloro-4-hydrazinylquinoline. researchgate.netbeilstein-journals.org

Isotopic Pattern Analysis for Halogenated Derivatives

Mass spectrometry is particularly useful for identifying halogenated compounds due to the characteristic isotopic patterns of elements like chlorine and bromine. researchgate.net Chlorine has two stable isotopes, ³⁵Cl (75.78% abundance) and ³⁷Cl (24.22% abundance), which results in an [M+2] peak with an intensity ratio of approximately 3:1 relative to the monoisotopic [M] peak. Bromine has two isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), leading to [M] and [M+2] peaks of nearly equal intensity (1:1 ratio). researchgate.net

For derivatives of 7-chloroquinoline (B30040), such as 7-chloro-4-hydrazinylquinoline, the presence of a single chlorine atom is readily confirmed by this 3:1 isotopic pattern for the molecular ion and its fragments. nih.gov In molecules containing both bromine and chlorine, the isotopic pattern becomes more complex but remains a highly distinctive signature for confirming the compound's elemental composition. vulcanchem.com This analysis is a powerful tool for verifying the structure of multi-halogenated quinoline derivatives.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. eyeonannapolis.net The spectra of quinoline and its derivatives are characterized by absorption bands that correspond to π-π* transitions within the aromatic ring system. researchgate.net The position (λmax) and intensity of these bands are sensitive to the nature and position of substituents on the quinoline ring. tanta.edu.eg

For this compound and its derivatives, such as Schiff bases, the electronic spectra provide valuable information. yu.edu.jobiointerfaceresearch.com The hydrazine group (-NHNH₂) and the formation of a hydrazone linkage (-N=CH-) extend the π-conjugated system, typically causing a bathochromic (red) shift of the absorption bands to longer wavelengths compared to the parent quinoline. biointerfaceresearch.comnih.gov The solvent polarity can also influence the spectra, with polar solvents often causing shifts in the absorption maxima due to interactions with the solute molecule. tanta.edu.eg For example, studies on related quinoline derivatives have shown that absorption bands can be attributed to charge transfer interactions within the molecule. researchgate.net

Table 2: Typical UV-Vis Absorption Data for Quinoline Derivatives

| Compound Type | Typical λmax Range (nm) | Transition Type |

| Quinoline | 270-320 | π-π |

| Aminoquinoline | 330-360 | π-π and n-π* |

| Hydrazone Derivatives of Quinoline | 360-410 | Intramolecular Charge Transfer (ICT) |

Note: Data are generalized from literature on quinoline derivatives. researchgate.netbiointerfaceresearch.com

In one study, the UV-Vis absorption spectrum of 7-hydroxytropolone, which has a related chromophore, showed characteristic peaks at 330 nm and 392 nm. researchgate.net The analysis of UV-Vis spectra is crucial for characterizing these compounds and studying their interactions, for instance with biological macromolecules like DNA. biointerfaceresearch.com

Single Crystal X-ray Diffraction for Solid-State Structural Determination

While a specific crystal structure for this compound was not found in the search results, numerous studies on related quinoline derivatives demonstrate the power of this method. chemmethod.comnih.goviucr.orgiucr.org For example, the crystal structure of a novel quinoline dicarbamic acid derivative was determined to belong to the monoclinic system with a P21/c space group, with its stability attributed to C-H···O hydrogen bonds. chemmethod.com In other halogenated quinoline derivatives, SCXRD has been used to confirm substitution patterns and analyze intermolecular interactions like π-π stacking. iucr.orgiucr.org This detailed structural information is vital for understanding structure-activity relationships and for computational studies like molecular docking. chemmethod.com

Table 3: Representative Crystallographic Data for a Quinoline Derivative

| Parameter | Example Value (for C₁₈H₂₁N₃O₇) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Varies |

| b (Å) | Varies |

| c (Å) | Varies |

| β (°) | Varies |

| Volume (ų) | Varies |

| Z (molecules/unit cell) | Varies |

Data sourced from a study on a quinoline derivative. chemmethod.com

Chromatographic Methods for Purity Assessment and Isolation (e.g., TLC, Column Chromatography)

Chromatography is an essential technique for the separation, purification, and purity assessment of chemical compounds. solubilityofthings.comxula.edu It separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. xula.edu

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive method used to monitor the progress of a reaction, identify components in a mixture, and check the purity of a sample. xula.edulibretexts.org For this compound and its derivatives, TLC on silica (B1680970) gel plates can be used to follow the conversion of starting materials to products. wehi.edu.aunih.gov The separation is based on polarity, where less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value. libretexts.org Visualization can be achieved under UV light. libretexts.orgnih.gov

Column Chromatography is a preparative technique used to isolate and purify larger quantities of a compound from a mixture. xula.edu Silica gel is a common stationary phase, and the mobile phase (eluent) is typically a mixture of solvents. wehi.edu.au For the purification of this compound, a solvent system like dichloromethane-methanol (9:1) has been reported to be effective in removing unreacted precursors. The fractions collected from the column can be analyzed by TLC to identify those containing the pure product. biotech-asia.org These methods are critical steps in any synthetic procedure to ensure the isolated compound is of sufficient purity for subsequent characterization and use. wehi.edu.aubilkent.edu.tr

Computational and Theoretical Investigations of 7 Hydrazinylquinoline

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These methods, such as Density Functional Theory (DFT), provide a foundational understanding of a molecule's intrinsic properties.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like 7-hydrazinylquinoline, which has rotatable bonds, this process is extended to conformational analysis to identify various stable conformers and their relative energies.

Research on derivatives of this compound, such as 7-chloro-4-hydrazinylquinoline, has revealed the existence of different conformational isomers. researchgate.net For instance, 1H-NMR analysis has shown that some quinoline (B57606) hydrazone derivatives can exist as interconvertible axial and equatorial conformers. researchgate.net

X-ray crystallography studies on related compounds, like 7-chloro-4-[(E)-N'-(4-fluorobenzylidene)hydrazinyl]quinoline monohydrate, provide precise data on bond lengths and angles in the solid state. scienceopen.comnih.gov These studies show that the molecule can be slightly twisted, with a notable dihedral angle between the quinoline ring system and other parts of the molecule. scienceopen.comnih.gov The conformation around the C=N double bond in such hydrazone derivatives is typically found to be in the E configuration. scienceopen.comnih.gov The conformational potential surface of a molecule describes its energy as a function of its geometry, revealing local energy minima (stable conformers) and the energy barriers between them. drugdesign.org

Table 1: Selected Geometrical Parameters for a this compound Derivative from X-ray Crystallography Data Source: scienceopen.comnih.gov

| Parameter | Description | Value |

|---|---|---|

| Dihedral Angle | Angle between the quinoline ring and the benzene (B151609) ring in C₁₆H₁₁ClFN₃·H₂O | 9.55 (10)° |

| Conformation | Configuration around the C=N double bond in hydrazone derivatives | E |

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread over the entire molecule. unizin.org The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier molecular orbitals (FMOs).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive.

For this compound and its derivatives, the distribution of these orbitals is key. The HOMO is typically localized on the electron-rich parts of the molecule, such as the hydrazine (B178648) group and the quinoline ring system, while the LUMO is often distributed over the electron-deficient regions. uni-muenchen.de Natural Bond Orbital (NBO) analysis can further clarify the electronic structure by describing localized bonds and lone pairs, providing a more intuitive chemical picture. ucsb.edu

Table 2: Conceptual Electronic Parameters Derived from HOMO-LUMO Energies Source: researchgate.net

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -E_HOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | EA ≈ -E_LUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ ≈ (IP + EA) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η ≈ (IP - EA) / 2 | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

Quantum chemical calculations can predict various parameters that describe a molecule's reactivity. Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically (cleaving it to form two radicals). chemeurope.com It is a direct measure of bond strength. uoa.gr For this compound, the BDE of the N-N and N-H bonds in the hydrazine moiety are crucial for understanding its role in chemical reactions, including radical scavenging or metabolic pathways.

Other global reactivity descriptors, derived from HOMO and LUMO energies as shown in Table 2, provide a comprehensive picture of the molecule's chemical behavior. researchgate.net For example, the electrophilicity index (ω) can quantify the ability of a molecule to act as an electrophile, while chemical hardness and softness predict its stability and reactivity. researchgate.net These parameters are instrumental in rationalizing reaction mechanisms, such as the nucleophilic attack of the hydrazine group in synthetic procedures. beilstein-journals.orgbeilstein-journals.org

Table 3: Representative Bond Dissociation Energies (BDE) for Related Bonds Note: These are general values and can vary significantly based on the specific molecular structure. Direct BDE values for this compound were not available in the searched literature. Source: chemeurope.com

| Bond | Typical BDE (kcal/mol) | Typical BDE (kJ/mol) |

|---|---|---|

| CH₃-H | 104 | 435 |

| C₆H₅-H | 111 | 464 |

| H₂N-H | 103 | 431 |

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular behavior. It is particularly valuable in medicinal chemistry for studying how a potential drug molecule (a ligand) interacts with a biological target, such as a protein or enzyme.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. eurjchem.com This technique is widely used to understand the molecular basis of a drug's mechanism of action and to screen virtual libraries of compounds for potential biological activity.

Docking studies on derivatives of this compound have provided significant insights into their potential as therapeutic agents. For example, these compounds have been docked into the active sites of various enzymes implicated in diseases:

Mycobacterium tuberculosis DNA gyrase: This enzyme is a key target for antitubercular drugs. Docking studies have shown that quinoline derivatives can bind to the active site, disrupting DNA replication in the bacterium. eurjchem.com

α-Glucosidase and α-Amylase: These enzymes are targets for anti-diabetic drugs. Hybrid molecules containing the quinoline moiety have been shown to fit into the binding pockets of these enzymes. researchgate.net

Human DNA Topoisomerase I: This is a target for anticancer agents. Quinolyl hydrazones have been docked into the active site to predict their binding mode as potential inhibitors. sci-hub.se

These studies typically identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For instance, docking of a pyrazolylpyrazoline derivative of 7-chloroquinoline (B30040) into the mycobacterial InhA enzyme revealed hydrogen bonding and pi-pi stacking interactions as crucial for binding. nih.gov

Table 4: Summary of Docking Studies on this compound Derivatives Source: eurjchem.comnih.gov

| Target Enzyme | Organism/Disease | Key Interacting Residues (Example) | Predicted Interaction Type |

|---|---|---|---|

| DNA Gyrase | Mycobacterium tuberculosis | ARG98, SER118, GLY120, VAL97 | Hydrogen Bonding, Hydrophobic Interaction |

| InhA (Enoyl-ACP reductase) | Mycobacterium tuberculosis | Not specified | Hydrogen Bonding, Pi-Pi Stacking |

While docking predicts a single, low-energy binding pose, a ligand and its receptor are flexible. Conformational sampling techniques explore the different shapes a molecule can adopt. bahargroup.org This is particularly important for flexible molecules, as it helps identify the specific conformation (the "bioactive conformation") that is responsible for binding to the target. unito.it

Binding mode analysis involves a detailed examination of the interactions predicted by docking. researchgate.net It seeks to understand why a ligand binds with a particular orientation and affinity. For this compound derivatives, analysis of the binding modes has shown that the quinoline ring often engages in hydrophobic or pi-pi stacking interactions within the receptor's binding pocket, while the hydrazone linker and its substituents form critical hydrogen bonds with polar amino acid residues. nih.govacs.org The ability to adopt a planar structure is often important for compounds that act as DNA intercalators. The specific binding mode explains the structure-activity relationship (SAR), where small changes to the molecule's structure can lead to significant differences in biological activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. arabjchem.orgbohrium.com These models are instrumental in predicting the activity of new chemical entities, thereby streamlining the drug discovery process by prioritizing the synthesis of the most promising candidates. arabjchem.org

The development of robust QSAR models is a cornerstone for understanding how structural modifications within a series of compounds, such as quinoline derivatives, influence their biological efficacy. The process involves calculating a wide range of molecular descriptors for a set of compounds with known activities and then applying statistical methods to build a predictive model. arabjchem.orgsphinxsai.com Common statistical techniques include Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). arabjchem.org

For instance, QSAR studies on quinoline derivatives have been successfully developed for various therapeutic targets. One study on 2,4-disubstituted quinoline derivatives as antitubercular agents developed a model with high internal and external predictive power. nih.gov The model's validity was confirmed through rigorous statistical tests, including a high squared correlation coefficient (R²) of 0.9265 and a leave-one-out cross-validation coefficient (Q_cv²) of 0.8512, indicating a strong correlation between the selected descriptors and the antitubercular activity. nih.gov

Another significant investigation focused on 7-chloro-4-aminoquinoline derivatives, which are structurally analogous to this compound. nih.gov This study developed Hologram QSAR (HQSAR) models considering the amino-imino tautomerism of the compounds. The resulting models demonstrated excellent statistical significance, with the model for the amino tautomer showing a squared correlation coefficient (r²) of 0.97 and a cross-validated correlation coefficient (q²) of 0.80. nih.gov Such models highlight the importance of specific structural fragments and physicochemical properties in determining the biological activity of the quinoline scaffold.

The statistical quality of a QSAR model is paramount for its predictive ability. csit.am Key validation metrics used across various studies on quinoline derivatives are summarized in the table below.

| Model Type | Target/Compound Series | r² (Correlation Coefficient) | q² (Cross-validation Coeff.) | r²_test (External Validation) | Reference |

| 2D-QSAR | P. falciparum Inhibition | 0.845 (test set) | >0.5 | 0.845 | mdpi.com |

| 3D-QSAR (CoMSIA) | P. falciparum Inhibition | 0.876 (test set) | >0.5 | 0.876 | mdpi.com |

| 3D-QSAR (CoMFA) | Antimalarial Quinoline Derivatives | 0.969 | 0.677 | - | nih.gov |

| HQSAR | Anti-Mycobacterial Quinoline Derivatives | 0.97 | 0.80 | - | nih.gov |

| MLR-QSAR | Antitubercular Quinoline Derivatives | 0.9265 | 0.8512 | 0.8034 | nih.gov |

This table presents a selection of statistical data from various QSAR studies on quinoline derivatives.

Pharmacophore modeling is a crucial computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a response. cutm.ac.in These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (R), and charged groups. cutm.ac.innumberanalytics.com By understanding this optimal spatial arrangement, new molecules with enhanced activity can be designed. numberanalytics.com

For quinoline-based compounds, numerous pharmacophore models have been developed to understand their interaction with various biological targets. A study on quinoline derivatives as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase inhibitors identified a five-point pharmacophore model, AADRR, consisting of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. arabjchem.org This model yielded a statistically significant 3D-QSAR model with a high correlation coefficient (r² = 0.8621), demonstrating its predictive power. arabjchem.org

Similarly, research on selective phosphodiesterase 4B (PDE4B) inhibitors based on a quinoline scaffold resulted in a five-point pharmacophore model that was used to derive a highly reliable 3D-QSAR model (q² = 0.91). rsc.org In the context of this compound, the quinoline core itself serves as a key aromatic and hydrophobic feature. The hydrazinyl (-NH-NH₂) group is particularly significant as it can function as both a hydrogen bond donor and an acceptor, making it a critical feature for potential pharmacophore models.

The common pharmacophoric features identified for quinoline derivatives in various studies include:

Aromatic Rings (R): The quinoline ring system is a recurring essential feature. arabjchem.orgrsc.org

Hydrogen Bond Acceptors (A): The nitrogen atom in the quinoline ring and other substituents often act as HBAs. arabjchem.orgrsc.org

Hydrogen Bond Donors (D): Substituents like amino or hydrazinyl groups provide crucial HBD interactions. arabjchem.orgrsc.org

Hydrophobic Groups (H): The aromatic scaffold contributes to hydrophobic interactions within the target's binding pocket. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior Analysis

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. github.io In drug discovery, MD simulations provide detailed insights into the dynamic behavior of a ligand-protein complex, assessing its stability, flexibility, and the specific interactions that govern binding. nih.govmdpi.com The simulation numerically solves Newton's equations of motion for the system, allowing researchers to observe conformational changes and interaction patterns that are not apparent from static models like molecular docking. github.io

Several studies have employed MD simulations to analyze the behavior of quinoline derivatives when bound to their biological targets. These simulations typically run for nanoseconds to microseconds, tracking key parameters to evaluate the stability of the complex. mdpi.com Common analyses include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position over time, indicating the structural stability of the complex. nih.govdoi.org

Root Mean Square Fluctuation (RMSF): Identifies the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding. nih.govdoi.org

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and protein, revealing key interactions for binding affinity. nih.gov

In Silico Predictions of ADMET-Related Physicochemical Properties

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical in drug development, as poor pharmacokinetic profiles account for a significant percentage of clinical trial failures. nih.gov In silico ADMET prediction tools offer a rapid and cost-effective way to evaluate these properties early in the discovery process, helping to filter out compounds with undesirable characteristics. nih.govscielo.br Various software platforms, such as SwissADME and pkCSM, are widely used to compute these properties based on a molecule's structure. scielo.breurjchem.com

Studies on various quinoline derivatives have utilized these tools to predict their drug-likeness and ADMET profiles. eurjchem.comhealthinformaticsjournal.com Key predicted parameters often include lipophilicity (logP), aqueous solubility (logS), blood-brain barrier (BBB) permeability, gastrointestinal (GI) absorption, and potential toxicity, such as mutagenicity (AMES test). healthinformaticsjournal.comashdin.com For a compound like this compound, these predictions can guide structural modifications to improve its pharmacokinetic profile. For instance, high lipophilicity can be associated with poor absorption, while the ability to cross the BBB is crucial for drugs targeting the central nervous system. ashdin.com

The following table summarizes key ADMET-related physicochemical properties predicted for quinoline and a representative derivative.

| Property | Description | Predicted Value/Range for Quinoline Scaffold | Reference |

| Molecular Weight | The mass of a molecule. | Generally < 500 g/mol for drug-likeness. | healthinformaticsjournal.com |

| logP (Lipophilicity) | The octanol-water partition coefficient; measures lipophilicity. | Values for derivatives range widely, often between 1-4. | nih.govashdin.com |

| logS (Aqueous Solubility) | Logarithm of the molar solubility in water. | Moderate to low solubility is common for quinolines. | nih.govashdin.com |

| GI Absorption | Prediction of absorption from the gastrointestinal tract. | Many quinoline derivatives show high predicted GI absorption. | rsdjournal.org |

| BBB Permeability | Ability to cross the blood-brain barrier. | Variable; depends heavily on specific substituents. | nih.gov |

| AMES Toxicity | Predicts the mutagenic potential of a compound. | Often predicted as non-mutagenic for many derivatives. | healthinformaticsjournal.com |

This table provides a generalized overview of ADMET predictions for compounds based on the quinoline scaffold.

Computational Chemical Descriptors and Topological Indices

Computational chemical descriptors are numerical values that characterize the structure and properties of a molecule. researchgate.net These descriptors can be classified based on their dimensionality (0D, 1D, 2D, 3D, and 4D) and are fundamental inputs for building QSAR and QSPR (Quantitative Structure-Property Relationship) models. researchgate.netresearchgate.net Topological indices are a class of 2D descriptors derived from the graph representation of a molecule, where atoms are vertices and bonds are edges. frontiersin.org They encode information about molecular size, shape, branching, and connectivity. frontiersin.orgresearchgate.net

The use of topological indices is widespread in cheminformatics and drug design for predicting physicochemical properties and biological activities. researchgate.net For example, indices like the Wiener index, Randić index, and various Zagreb indices have been effectively used to model properties like lipophilicity and bioactivity. chemmethod.com In studies involving quinoline derivatives, these descriptors help quantify the structural features responsible for their therapeutic effects. ijset.in

For this compound, various descriptors can be calculated to quantify its unique structural attributes. The presence of the nitrogen-containing heterocyclic system and the hydrazinyl substituent would significantly influence values related to polarity, atom counts, and connectivity.

The table below lists some common computational descriptors and topological indices relevant to the analysis of heterocyclic compounds like this compound.

| Descriptor/Index | Type | Description | Relevance |

| Molecular Weight (MW) | 0D | Sum of the atomic weights of all atoms in the molecule. | Basic property influencing diffusion and transport. |

| Topological Polar Surface Area (TPSA) | 2D | Sum of surfaces of polar atoms (usually oxygen and nitrogen). | Predicts drug transport properties like membrane permeability. |

| XLogP3 | 1D | An atomistic method for calculating the octanol/water partition coefficient. | Measures lipophilicity, affecting absorption and distribution. |

| Wiener Index (W) | Topological | Sum of distances between all pairs of vertices in the molecular graph. | Correlates with physicochemical properties like boiling point. |

| Randić Index (χ) | Topological | Calculated from the degrees of adjacent vertices. | Reflects molecular branching and complexity. |

| Zagreb Indices (M1, M2) | Topological | Based on the sum of squares of vertex degrees (M1) or product of adjacent vertex degrees (M2). | Used in QSPR/QSAR to model various molecular properties. |

This table describes various computational descriptors used to characterize molecular structures in theoretical studies.

Advanced Applications of 7 Hydrazinylquinoline and Its Derivatives in Chemical Sciences

Coordination Chemistry and Metal Complexation

The true versatility of 7-hydrazinylquinoline is unlocked in its role as a precursor to sophisticated ligands for metal ions. Its ability to form stable complexes with a wide array of metals has established it as a valuable component in the field of coordination chemistry.

Design and Synthesis of Novel Ligands based on this compound

The primary strategy for designing novel ligands from this compound involves the chemical modification of its terminal hydrazine (B178648) (-NHNH₂) group. The most common and effective method is condensation reaction with various aldehydes and ketones. This reaction typically yields Schiff base hydrazones, which are a highly versatile class of ligands. nih.govnih.govresearchgate.net

For instance, reacting 7-chloro-4-hydrazinylquinoline, a derivative, with heteroaromatic aldehydes leads to the formation of 4-(2-heterylidenehydrazinyl)-7-chloroquinoline compounds. researchgate.net Similarly, condensation with o-hydroxyacetophenone produces a Schiff base hydrazone ligand with multiple potential coordination sites. nih.gov The synthesis of these ligands is often straightforward, proceeding under mild conditions, such as refluxing in ethanol (B145695). researchgate.netgrafiati.com This modularity allows for the systematic tuning of the ligand's electronic and steric properties by simply changing the aldehyde or ketone component, enabling the rational design of ligands for specific applications. mdpi.com

Chelating Properties with Transition Metal Ions

Ligands derived from this compound exhibit excellent chelating properties with a broad range of transition metal ions, including Cu(II), Ni(II), Co(II), Mn(II), Fe(II)/Fe(III), and Zn(II). nih.govfrontiersin.org The chelation typically involves the nitrogen atom of the azomethine group (-C=N-) formed during the synthesis of hydrazone derivatives, the quinoline (B57606) ring nitrogen, and often a deprotonated phenolic or enolic oxygen atom from the aldehyde/ketone precursor. nih.govfrontiersin.org

Depending on the specific structure of the ligand, it can act in several coordination modes:

Bidentate: Coordinating through two donor atoms, such as the azomethine nitrogen and a deprotonated oxygen atom (N, O). sciencefather.com

Tridentate: Coordinating through three donor atoms, commonly involving the quinoline nitrogen, azomethine nitrogen, and a phenolic oxygen (N, N, O). nih.gov

Tetradentate: In more complex or binuclear structures, the ligand can coordinate through four donor sites (O, N, N, O). rsc.org

This versatility in coordination allows for the formation of both mononuclear (a single metal ion per ligand or ligands) and binuclear (two metal ions bridged by ligands) complexes. nih.govsioc-journal.cn The table below summarizes the chelating behavior observed in selected studies.

| Ligand Type | Metal Ions | Coordination Sites | Resulting Complex | Reference |

| Schiff base hydrazone | Cu(II), Ni(II), Co(II), Mn(II), Fe(III), UO₂(VI) | ONN or NO | Mononuclear or Binuclear | nih.gov |

| Phenyl quinoline derivative | Cu(II) | C=N, NH₂ | Mononuclear | rsc.org |

| Hydrazone from 3-ethoxysalicylaldehyde | Sn(IV) | O, N, O | Mononuclear | frontiersin.org |

Characterization of Coordination Compounds and their Geometries

The synthesized metal complexes are extensively characterized using a suite of spectroscopic and analytical techniques to confirm their structure and bonding. Infrared (IR) spectroscopy is crucial for verifying coordination, often showing a shift in the C=N (azomethine) and C-O (phenolic) stretching frequencies upon complexation with a metal ion. nih.govrsc.org Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and mass spectrometry are used to elucidate the structure of the ligands and their complexes. nih.govresearchgate.net

The electronic spectra (UV-Visible) and magnetic susceptibility measurements provide valuable information about the geometry of the coordination sphere around the metal ion. nih.govfrontiersin.org Based on these characterizations, a variety of geometries have been established for metal-7-hydrazinylquinoline derivative complexes.

| Metal Ion | Ligand System | Deduced Geometry | Characterization Methods | Reference |

| Cu(II) | Schiff base hydrazone | Square-planar (distorted towards tetrahedral) | Elemental Analysis, IR, UV-Vis, Magnetic Susceptibility | nih.govnih.gov |

| Ni(II) | Schiff base hydrazone | Octahedral | Elemental Analysis, IR, UV-Vis, Magnetic Susceptibility | nih.gov |

| Co(II) | Schiff base hydrazone | Octahedral (binuclear) | Elemental Analysis, IR, UV-Vis, Magnetic Susceptibility | nih.gov |

| UO₂(VI) | Schiff base hydrazone | Heptacoordination | Elemental Analysis, IR, UV-Vis, ¹H-NMR | nih.govnih.gov |

| Zn(II) | Hydrazone ligand | Octahedral | FT-IR, NMR, Mass Spec, UV-Vis, XRD, SEM-EDAX | frontiersin.org |

Supramolecular Assembly Driven by Coordination and Hydrogen Bonding

Beyond the formation of discrete molecules, this compound complexes can participate in the construction of larger, ordered structures known as supramolecular assemblies. These assemblies are stabilized by a combination of the primary metal-ligand coordination bonds and weaker, non-covalent interactions, most notably hydrogen bonding.

Catalytic Applications of Metal-7-Hydrazinylquinoline Complexes

While ligands derived from this compound are extensively studied for their medicinal and analytical potential, their application in chemical catalysis is a less explored area. The versatile coordination geometries and the ability to host various transition metals suggest potential utility in this field. For instance, metal complexes involving hydrazone ligands are known to have catalytic properties. Research has shown that related Schiff base complexes can catalyze certain reactions, and the structural features of this compound-based complexes make them viable candidates for such roles. nih.gov However, based on available literature, the primary research focus has remained on their biological and sensing applications rather than on their development as catalysts for organic transformations.

Analytical Chemistry Applications

Derivatives of this compound have emerged as highly effective tools in analytical chemistry, particularly in the development of chemosensors for the detection of metal ions. nih.govfrontiersin.org The quinoline moiety serves as an excellent fluorophore, a molecule that can re-emit light after being excited, while the hydrazone chain provides a flexible and selective binding site for target analytes. researchgate.net

These chemosensors often operate as "turn-on" or "turn-off" fluorescent probes. In a "turn-off" system, the free ligand is highly fluorescent, and the fluorescence is quenched upon binding to a specific metal ion. Conversely, in a more desirable "turn-on" system, the free ligand exhibits weak fluorescence, which is significantly enhanced upon complexation. researchgate.net This change in the fluorescent signal allows for both the qualitative (visual) and quantitative detection of the target ion, often with high sensitivity and selectivity.

For example, a novel quinoline hydrazone-based fluorescent probe was designed for the sequential detection of copper ions (Cu²⁺) and the herbicide glyphosate. The probe showed a clear "ON-OFF" fluorescence response specifically to Cu²⁺. In another study, a chemosensor based on two quinoline units linked by a hydrazine-containing bridge was able to detect zinc ions (Zn²⁺) via a fluorescence turn-on mechanism with a detection limit far below the standard set by the World Health Organization (WHO) for drinking water. researchgate.net The sensing mechanism can be based on processes like aggregation-induced emission (AIE), where the formation of nano-aggregates upon metal binding restricts intramolecular rotation and activates a radiative decay channel, leading to strong fluorescence. These properties make this compound derivatives promising platforms for creating practical sensors for environmental monitoring and biological imaging. researchgate.netfrontiersin.org

Derivatization Agents for Enhanced Detection and Quantification in Complex Matrices (e.g., LC-MS)

The hydrazine moiety of this compound and its isomers serves as a highly reactive functional group for chemical derivatization, a crucial strategy in analytical chemistry to enhance the detection and quantification of specific molecules in complex samples. This is particularly valuable for compounds that exhibit poor ionization efficiency or chromatographic retention in liquid chromatography-mass spectrometry (LC-MS) analysis. ddtjournal.com The primary targets for derivatization by hydrazinylquinolines are molecules containing carbonyl (aldehydes and ketones) or carboxyl groups (carboxylic acids). nih.govnih.gov

The derivatization reaction with aldehydes and ketones proceeds via the formation of a stable hydrazone through a Schiff base reaction. nih.govsciforum.net For carboxylic acids, the reaction can proceed through an esterification-like process, effectively tagging the analyte with the quinoline structure. nih.gov Introducing the quinoline group imparts several analytical advantages:

Enhanced Ionization: The quinoline ring, with its nitrogen atom, is readily protonated, significantly improving the ionization efficiency in positive-mode electrospray ionization (ESI), leading to much greater sensitivity in MS detection. researchgate.net

Improved Chromatography: The derivatization increases the hydrophobicity of small, polar analytes, improving their retention and separation on common reversed-phase LC columns like C18. researchgate.net

Multiplexed Analysis: A single derivatization agent like a hydrazinylquinoline can react with multiple classes of compounds (e.g., acids, aldehydes, ketones), allowing for their simultaneous analysis in a single LC-MS run. nih.govnih.gov

In a study exploring derivatization agents for metabolomics, 2-hydrazinoquinoline (B107646) (HQ), an isomer of this compound, was identified as a highly effective agent for the simultaneous LC-MS analysis of short-chain carboxylic acids, aldehydes, and ketones. nih.govnih.gov The HQ derivatives of various metabolites were easily separated and detected with high signal intensity, demonstrating the utility of this scaffold in metabolomic investigations of biological samples like urine, serum, and tissue extracts. nih.govresearchgate.net